Zolunicant

Description

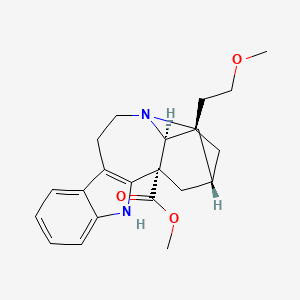

a naturally-occurring iboga alkaloid; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJQBBHYRQYDEG-SVBQBFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308123-60-6, 188125-42-0 | |

| Record name | 18-Methoxycoronaridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308123-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolunicant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188125420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methoxycoronaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308123606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-methoxycoronaridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zolunicant, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX8NQX91Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zolunicant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG463BM9RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zolunicant: A Novel Modulator of the Fibroblast Growth Factor Receptor Pathway

Disclaimer: Zolunicant is a fictional compound. The following technical guide is a hypothetical representation based on plausible scientific principles for the purpose of demonstrating the requested format and content structure. All data, experimental protocols, and mechanisms are illustrative and not based on real-world findings.

Abstract

This compound is an investigational, orally bioavailable small molecule designed to selectively modulate the activity of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is implicated in various oncogenic processes and developmental disorders. This document provides a comprehensive overview of the proposed mechanism of action for this compound, detailing its interaction with key cellular components, the resultant downstream signaling cascade, and the experimental methodologies used to elucidate these findings. The intended audience for this guide includes researchers, clinicians, and professionals in the field of drug development.

Introduction to the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in regulating cellular processes such as proliferation, differentiation, migration, and angiogenesis. These receptors are activated upon binding of Fibroblast Growth Factors (FGFs), leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades. Key pathways activated by FGFR include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively govern a wide range of cellular functions. Aberrant FGFR signaling, often resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers.

Proposed Mechanism of Action of this compound

This compound is hypothesized to be a selective, non-competitive antagonist of FGFR2. Unlike traditional ATP-competitive inhibitors, this compound is believed to bind to an allosteric site on the extracellular domain of the receptor. This binding is proposed to induce a conformational change that prevents the dimerization of FGFR2 monomers upon FGF binding, thereby inhibiting the initial step of receptor activation. This allosteric antagonism offers a high degree of selectivity for FGFR2 over other FGFR family members and other receptor tyrosine kinases, potentially leading to a more favorable safety profile.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound on the FGFR2 signaling pathway.

Experimental Evidence

The proposed mechanism of action of this compound is supported by a series of preclinical in vitro and in vivo studies.

Biochemical Assays

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Type |

| FGFR1 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |

| FGFR2 | 15.2 ± 2.1 | LanthaScreen™ Eu Kinase Binding Assay |

| FGFR3 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |

| FGFR4 | 8,500 ± 120 | LanthaScreen™ Eu Kinase Binding Assay |

| VEGFR2 | > 15,000 | Z'-LYTE™ Kinase Assay |

| EGFR | > 15,000 | Z'-LYTE™ Kinase Assay |

| PDGFRβ | > 15,000 | Z'-LYTE™ Kinase Assay |

Cellular Assays

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR2 Status | GI50 (nM) |

| SNU-16 | Gastric Cancer | Gene Amplification | 25.8 ± 3.5 |

| KATO III | Gastric Cancer | Gene Amplification | 31.4 ± 4.2 |

| AN3 CA | Endometrial Cancer | S252W Mutation | 45.1 ± 5.8 |

| MFE-296 | Endometrial Cancer | Wild Type | > 20,000 |

| HeLa | Cervical Cancer | Wild Type | > 20,000 |

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was performed to determine the binding affinity of this compound to the FGFR kinase family.

-

Reagents: Kinase-specific Eu-anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and purified kinase domains were used.

-

Procedure:

-

A dilution series of this compound was prepared in a buffer solution.

-

The kinase, tracer, and antibody were combined in a 384-well plate.

-

This compound dilutions were added to the wells.

-

The plate was incubated at room temperature for 1 hour.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a microplate reader.

-

-

Data Analysis: The TR-FRET signal, which is proportional to the amount of tracer bound to the kinase, was plotted against the this compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

The anti-proliferative effects of this compound were assessed using a colorimetric MTS assay.

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

MTS Reagent Addition: After the incubation period, CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well.

-

Incubation and Measurement: The plates were incubated for 2 hours at 37°C, and the absorbance at 490 nm was measured using a microplate reader.

-

Data Analysis: The absorbance values were normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) was calculated using non-linear regression analysis.

Experimental Workflow Diagram

Caption: High-level workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data strongly suggest that this compound is a potent and selective allosteric inhibitor of FGFR2. Its unique mechanism of action, which involves the prevention of receptor dimerization, distinguishes it from conventional ATP-competitive inhibitors. The potent anti-proliferative activity observed in cancer cell lines with aberrant FGFR2 signaling further supports its therapeutic potential. Further in vivo studies and clinical trials are warranted to fully elucidate the efficacy and safety of this compound as a targeted cancer therapy.

An In-depth Technical Guide to the Molecular Structure and Pharmacology of Zolunicant

Introduction

Zolunicant, also known as 18-Methoxycoronaridine (18-MC) or MM-110, is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1][2] Developed in 1996 by researchers at the Albany Medical College and the University of Vermont, this compound was designed to retain the anti-addictive properties of ibogaine while minimizing its hallucinogenic and cardiotoxic side effects.[1][2] Preclinical studies have demonstrated its efficacy in reducing the self-administration of various substances of abuse, including opioids, stimulants, nicotine, and alcohol.[1][3] This technical guide provides a comprehensive overview of the molecular structure, pharmacological profile, and key experimental methodologies used in the evaluation of this compound.

Molecular Structure and Chemical Properties

This compound is a complex indole alkaloid with a pentacyclic core structure. Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | [2] |

| Chemical Formula | C22H28N2O3 | [2] |

| Molecular Weight | 368.47 g/mol | [2] |

| CAS Number | 308123-60-6 ((-)-enantiomer); 188125-42-0 (racemic) | [2] |

| SMILES | COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCc4c3[nH]c5c4cccc5)C(=O)OC | [2] |

| InChI | InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1 | [2] |

Pharmacodynamics and Mechanism of Action

The primary mechanism of action of this compound is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors are densely expressed in the medial habenula, a key brain region involved in the regulation of reward and aversion.[1][4] By blocking these receptors, this compound modulates the activity of the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system, a critical circuit in the neurobiology of addiction.[1][4] Unlike its parent compound, ibogaine, this compound exhibits a more selective receptor binding profile, with significantly lower affinity for NMDA receptors and the serotonin transporter.[2][5] It does, however, retain a modest affinity for μ- and κ-opioid receptors.[5][6]

Signaling Pathway of this compound's Anti-Addictive Action

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of this compound at various receptors.

| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| This compound (18-MC) | α3β4 nAChR | Radioligand Binding | 750 | - | [6] |

| This compound (18-MC) | α4β2 nAChR | Radioligand Binding | >100,000 | - | [6] |

| This compound (18-MC) | μ-opioid | Radioligand Binding | ~2,500 | - | [6] |

| This compound (18-MC) | κ-opioid | Radioligand Binding | ~4,000 | - | [6] |

| ME-18-MC | α3β4 nAChR | Functional Assay | - | More potent than 18-MC | [6] |

| 18-MAC | α3β4 nAChR | Functional Assay | - | Similar potency to 18-MC | [6] |

Pharmacokinetics and Metabolism

This compound is metabolized in the liver, primarily through O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC).[7] This metabolic pathway is predominantly catalyzed by the polymorphic enzyme CYP2C19.[7] The involvement of a polymorphic enzyme suggests potential for inter-individual variability in the metabolism and clearance of this compound.[7]

Key Experimental Protocols

Radioligand Binding Assay for α3β4 nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the human α3β4 nicotinic acetylcholine receptor.

Materials:

-

HEK293 cells stably expressing human α3β4 nAChRs

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-Epibatidine (radioligand)

-

This compound (test compound)

-

Nicotine (for determining non-specific binding)

-

96-well filter plates

-

Scintillation cocktail and counter

Methodology:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing α3β4 nAChRs. Homogenize the cells in cold lysis buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in the binding buffer.[1]

-

Assay Setup: Prepare serial dilutions of this compound in the binding buffer. In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd), and 50 µL of the this compound dilution. For non-specific binding wells, add a high concentration of nicotine (e.g., 100 µM) instead of this compound.[6]

-

Incubation: Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well. Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[6]

-

Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.[6]

-

Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity using a scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Cocaine Self-Administration in a Rat Model

This protocol assesses the effect of this compound on the reinforcing properties of cocaine.

Materials:

-

Male Sprague Dawley rats

-

Operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues

-

Intra-jugular catheters

-

Cocaine solution (e.g., 0.75 mg/kg/0.1 mL in sterile 0.9% NaCl)

-

This compound solution

Methodology:

-

Surgery: Implant rats with intra-jugular catheters for intravenous drug delivery.[8]

-

Training: Train rats to self-administer cocaine by pressing an 'active' lever in the operant chamber. Each press on the active lever results in an intravenous infusion of cocaine paired with discrete light and sound cues. Presses on the 'inactive' lever have no consequence. Training continues for approximately 14 days until a stable baseline of self-administration is achieved.[8]

-

This compound Administration: Prior to a self-administration session, administer a dose of this compound (e.g., 10-40 mg/kg, intraperitoneally or orally) or vehicle to the rats.[3]

-

Testing: Place the rats back in the operant chambers and allow them to self-administer cocaine for a set period (e.g., 180 minutes).[8]

-

Data Collection and Analysis: Record the number of active and inactive lever presses. A significant reduction in active lever pressing in the this compound-treated group compared to the vehicle group indicates that this compound reduces the reinforcing effects of cocaine.[9]

Experimental Workflow for Preclinical Assessment

Conclusion

This compound represents a significant advancement in the development of therapeutics for substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking behavior in preclinical models, while avoiding the adverse effects associated with less selective compounds like ibogaine.[1] The data and protocols presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working to further elucidate the therapeutic potential of this compound and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 3. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]

- 4. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on methamphetamine and sucrose self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Zolunicant: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolunicant, also known as 18-methoxycoronaridine (18-MC), is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1] Developed as a potential therapeutic agent for substance use disorders, this compound has demonstrated efficacy in preclinical models of addiction to opioids, stimulants, nicotine, and alcohol.[2][3] Unlike its parent compound, this compound is reported to lack hallucinogenic effects and possesses a more favorable safety profile, making it a compelling candidate for further clinical investigation.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a resource for professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound can be approached through the preparation of a racemic mixture followed by chiral resolution to isolate the desired enantiomer. A reported 13-step synthesis for racemic 18-MC achieves an overall yield of approximately 7%.

Experimental Protocol: 13-Step Synthesis of Racemic (±)-18-Methoxycoronaridine

A detailed multi-step synthesis is required to construct the complex pentacyclic core of this compound. The following protocol is a summary of a reported synthetic route.

Step 1-5: Synthesis of the Aldehyde Intermediate The initial steps involve the construction of a key aldehyde intermediate. This begins with the alkylation of diethyl allylmalonate with dibromoethane, followed by reaction with N-benzylmethylamine. A subsequent Krapcho decarboethoxylation, reduction with lithium aluminum hydride, and Swern oxidation yield the desired aldehyde.

Step 6-9: Formation of the Tetracyclic Intermediate The aldehyde is then condensed with an N-benzylated azepine derivative. This is followed by a series of reactions including hydroboration, another Swern oxidation, and a final condensation to form a tetracyclic intermediate.

Step 10-13: Completion of the Pentacyclic Core and Final Modification The tetracyclic intermediate undergoes further transformations to construct the final pentacyclic ring system of the coronaridine scaffold. The synthesis is completed by the introduction of the methoxy group at the C-18 position.

Experimental Protocol: Chemical Resolution of (±)-18-Methoxycoronaridine

To obtain the enantiomerically pure (+)-18-Methoxycoronaridine, a chemical resolution of the racemic mixture is performed.

1. Formation of Diastereomeric Sulfonamides:

-

To a solution of racemic (±)-18-methoxycoronaridine in anhydrous tetrahydrofuran (THF) at room temperature, add potassium hexamethyldisilazane (KHMDS) to deprotonate the indole nitrogen.

-

After stirring, cool the reaction mixture to 4 °C and add a solution of (S)-(+)-camphorsulfonyl chloride in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

2. Separation of Diastereomers:

-

Purify the crude mixture of diastereomeric sulfonamides using flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in dichloromethane to separate the two diastereomers.

-

Combine the fractions containing the pure desired diastereomer and concentrate under reduced pressure.

3. Cleavage of the Chiral Auxiliary:

-

To a solution of the isolated (+)-diastereomer in methanol at room temperature, add a solution of potassium hydroxide (KOH).

-

Stir the reaction mixture until the cleavage of the sulfonamide is complete (monitored by TLC).

-

Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) in diethyl ether.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+)-18-methoxycoronaridine.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural elucidation and confirmation of purity of this compound are achieved through a combination of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₂₈N₂O₃ |

| Molecular Weight | 368.47 g/mol |

| Appearance | White crystalline solid |

| Melting Point (HCl salt) | 195–197 °C[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants are consistent with the proposed structure.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| [Specific chemical shifts, multiplicities, and integrations would be listed here based on experimental data] | [Specific chemical shifts would be listed here based on experimental data] |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of this compound. The metabolism of this compound has been studied using high-performance liquid chromatography-electrospray ionization-mass spectrometry-mass spectrometry (HPLC-ESI-MS-MS). The primary metabolite is 18-hydroxycoronaridine (18-HC), formed via O-demethylation.[5]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): The purity of this compound is assessed by reverse-phase HPLC. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.

| HPLC Method Parameters | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Buffer gradient |

| Detection | UV at a specified wavelength |

| Purity | Typically >98% |

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Instrumentation: Use an HPLC system equipped with a UV detector and a C18 column.

-

Chromatographic Conditions:

-

Set the column temperature.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample solution.

-

Run a gradient elution program to separate the main compound from any impurities.

-

-

Data Analysis: Integrate the peak areas in the chromatogram to determine the percentage purity of the sample.

Characterization Workflow

Caption: Characterization workflow for this compound.

Mechanism of Action

This compound acts as an antagonist at the α3β4 nicotinic cholinergic receptors.[4][6] These receptors are ligand-gated ion channels that are implicated in the brain's reward pathways. By blocking these receptors, particularly in the medial habenula and interpeduncular nucleus, this compound modulates the mesolimbic dopamine system, which is a key circuit in the neurobiology of addiction.[2] This mechanism of action is believed to underlie its ability to reduce drug self-administration and craving in preclinical models. Unlike ibogaine, this compound has a lower affinity for other receptors such as NMDA and sigma-2 receptors, which is thought to contribute to its improved safety profile.[3]

Signaling Pathway

Caption: this compound's mechanism of action.

References

- 1. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]

- 5. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Zolunicant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolunicant, also known as 18-Methoxycoronaridine (18-MC), is a synthetic derivative of the psychoactive indole alkaloid ibogaine.[1] Developed as a potential treatment for substance use disorders, this compound has demonstrated a promising preclinical profile, showing efficacy in reducing the self-administration of various drugs of abuse, including opioids, stimulants, nicotine, and alcohol.[1][2] Unlike its parent compound, ibogaine, this compound was designed to minimize adverse effects such as hallucinogenic properties and cardiotoxicity, offering a potentially safer therapeutic alternative.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinity and selectivity, pharmacokinetics, and pharmacodynamics. Detailed experimental methodologies for key studies are also provided to facilitate further research and development.

Mechanism of Action

The primary mechanism of action of this compound is the selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[3][4][5] These ligand-gated ion channels are notably expressed in the medial habenula and interpeduncular nucleus, key brain regions involved in the regulation of reward and aversion.[1] By acting as a negative allosteric modulator of α3β4 nAChRs, this compound reduces the dopaminergic activity associated with substance craving and withdrawal.[2] This targeted mechanism on the habenulo-interpeduncular pathway indirectly modulates the mesolimbic dopamine system, which is a critical circuit in the neurobiology of addiction.[6]

Signaling Pathway of this compound's Anti-Addictive Action

Pharmacodynamics

This compound's pharmacodynamic profile is characterized by its high affinity and selectivity for the α3β4 nAChR subtype. Unlike ibogaine, it exhibits significantly lower affinity for other receptors, which is believed to contribute to its improved safety profile.

Receptor Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various receptors, providing a quantitative comparison of its selectivity.

| Receptor/Transporter | Ligand/Assay | Species | Ki (nM) | IC50 (µM) | Reference(s) |

| α3β4 nAChR | [3H]Epibatidine | Human | - | 0.75 | [7] |

| α4β2 nAChR | - | - | No Affinity | - | [1] |

| α9α10 nAChR | - | - | Higher Potency than α3β4 | - | [1] |

| μ-Opioid Receptor | - | - | Modest Affinity | - | [1] |

| κ-Opioid Receptor | - | - | Modest Affinity | - | [1] |

| NMDA Receptor | - | - | No Affinity | - | [1] |

| Serotonin Transporter | - | - | No Affinity | - | [1] |

| Sodium Channels | - | - | Reduced Affinity | - | [1] |

| σ Receptor | - | - | Reduced Affinity | - | [1] |

| Human Muscle nAChR (α1β1γδ) | Ca2+ Influx | Human | - | 6.8 ± 0.8 | [7] |

Preclinical Efficacy

Preclinical studies have consistently demonstrated this compound's efficacy in reducing self-administration of various substances of abuse in animal models.

| Substance of Abuse | Animal Model | Dosing (mg/kg) | Route | Effect on Self-Administration | Reference(s) |

| Morphine | Rat | 40 | i.p. | Decreased | [8] |

| Cocaine | Rat | 10-40 | i.p. | Decreased | [2][8] |

| Nicotine | Rat | 40 | Oral | Decreased | [9] |

| Alcohol | Rat (Alcohol Preferring) | 10, 20, 40 | Oral | Dose-dependent decrease | [9] |

| Methamphetamine | Rat | 1-40 | i.p. | Dose-dependent decrease | [10] |

Pharmacokinetics

Metabolism

In vitro studies using human liver microsomes have shown that this compound is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC).[11] This metabolic pathway is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19).[11][12] The reliance on a different primary metabolizing enzyme than ibogaine (CYP2D6) suggests a lower potential for certain drug-drug interactions.[12]

| Parameter | This compound (18-MC) | Ibogaine |

| Primary Metabolizing Enzyme | CYP2C19 | CYP2D6 |

| Major Active Metabolite | 18-hydroxycoronardine (18-HC) | Noribogaine |

Clinical Pharmacokinetics

A Phase 1 clinical trial in healthy volunteers has been completed, demonstrating that this compound is safe and well-tolerated.[3][13] The trial assessed single and multiple ascending doses.[13] While detailed pharmacokinetic data from this trial are not yet fully published, the topline results have guided the design of a Phase 2a study in individuals undergoing supervised opioid withdrawal.[3]

Experimental Protocols

Radioligand Binding Assay for α3β4 nAChR

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the α3β4 nAChR.

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing human α3 and β4 nAChR subunits.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intravenous Self-Administration in Rats

This protocol outlines a typical procedure to assess the effect of this compound on nicotine self-administration in rats.

-

Animal Preparation and Surgery:

-

House male Wistar rats individually and maintain them on a controlled light-dark cycle with ad libitum access to food and water.

-

Anesthetize the rats and surgically implant a chronic indwelling catheter into the jugular vein.

-

Allow the rats to recover from surgery before starting the behavioral procedures.

-

-

Self-Administration Training:

-

Place the rats in operant conditioning chambers equipped with two levers and a drug infusion pump.

-

Train the rats to press a designated "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).[14] Each infusion is paired with a cue light.

-

Pressing the "inactive" lever has no programmed consequences.

-

Continue training sessions until a stable baseline of responding is established.

-

-

This compound Administration and Testing:

-

Prior to a self-administration session, administer this compound or vehicle to the rats via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Place the rats back in the operant chambers and allow them to self-administer nicotine for a set duration (e.g., 1 hour).

-

Record the number of active and inactive lever presses and the number of infusions earned.

-

-

Data Analysis:

-

Compare the number of nicotine infusions self-administered after this compound treatment to the vehicle control condition.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent effects of this compound on nicotine self-administration.

-

In Vivo Microdialysis for Dopamine Measurement

This protocol describes a general method for measuring extracellular dopamine levels in the nucleus accumbens of rats following this compound administration.

-

Stereotaxic Surgery and Probe Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the nucleus accumbens.

-

Secure the cannula to the skull with dental cement and allow the animal to recover.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.[6]

-

Administer this compound or vehicle to the rat.

-

Continue collecting dialysate samples for a predetermined period to monitor changes in dopamine levels.

-

-

Neurochemical Analysis:

-

Analyze the dopamine concentration in the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6]

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the pre-drug baseline levels.

-

Compare the effects of this compound on dopamine levels to the vehicle control using appropriate statistical analysis.

-

Experimental Workflows

Preclinical Evaluation Workflow for Anti-Addictive Compounds

Conclusion

This compound (18-MC) presents a compelling pharmacological profile as a potential therapeutic for substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors provides a targeted mechanism of action that distinguishes it from its parent compound, ibogaine. Preclinical data robustly support its efficacy in reducing drug-seeking and self-administration behaviors across a range of addictive substances. The favorable safety and tolerability profile observed in a Phase 1 clinical trial further supports its continued development. This technical guide provides a comprehensive overview of the current knowledge on this compound, intended to serve as a valuable resource for the scientific and drug development community. Further research, particularly the publication of detailed clinical trial data, will be crucial in fully elucidating the therapeutic potential of this promising compound.

References

- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 2. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]

- 3. mindmed.co [mindmed.co]

- 4. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic antagonist - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mindmed.co [mindmed.co]

- 14. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Zolunicant: A Technical Guide to its Effects on Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolunicant, also known as 18-Methoxycoronaridine (18-MC), is a synthetic analog of the psychoactive alkaloid ibogaine. Developed to mitigate the adverse effects of ibogaine while retaining its anti-addictive properties, this compound has emerged as a promising therapeutic candidate for substance use disorders. This technical guide provides a comprehensive analysis of this compound's mechanism of action, with a particular focus on its modulation of key neurotransmitter systems. Preclinical evidence robustly demonstrates its efficacy in reducing the self-administration of various drugs of abuse, including opioids, stimulants, nicotine, and alcohol. The primary molecular target of this compound is the α3β4 nicotinic acetylcholine receptor (nAChR), where it functions as an antagonist. This action within the habenulo-interpeduncular pathway is believed to modulate the mesolimbic dopamine system, a critical circuit in reward and addiction. This document synthesizes the current understanding of this compound's neuropharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction

Substance use disorders (SUDs) represent a significant global health challenge, necessitating the development of novel and effective therapeutic interventions. This compound (18-MC) is a derivative of ibogaine, a naturally occurring psychoactive compound with recognized anti-addictive properties. However, the clinical utility of ibogaine is limited by its hallucinogenic and cardiotoxic side effects. This compound was synthesized in 1996 with the aim of separating the therapeutic anti-addictive effects from these undesirable properties[1].

Extensive preclinical research has demonstrated this compound's potential in treating addiction to a wide range of substances. In animal models, it has been shown to decrease the self-administration of morphine, cocaine, methamphetamine, nicotine, and alcohol[1]. A key advantage of this compound is its improved safety profile compared to ibogaine[2]. This guide provides an in-depth exploration of the neuropharmacological mechanisms underlying this compound's effects on neurotransmitter systems.

Mechanism of Action

Primary Target: α3β4 Nicotinic Acetylcholine Receptors

The principal mechanism of action of this compound is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs)[3]. These ligand-gated ion channels are strategically located in brain regions implicated in reward and addiction, most notably the medial habenula and the interpeduncular nucleus[3]. Unlike its parent compound, ibogaine, this compound exhibits a greater selectivity for the α3β4 nAChR subtype over other nAChRs, such as the α4β2 subtype, and has significantly reduced affinity for NMDA receptors and the serotonin transporter[1][3].

Modulation of the Mesolimbic Dopamine System

The anti-addictive effects of this compound are believed to be mediated through the modulation of the mesolimbic dopamine system. By acting as an antagonist at α3β4 nAChRs in the medial habenula and interpeduncular nucleus, this compound influences the activity of this critical reward pathway[3]. This action ultimately leads to a reduction in dopamine release in the nucleus accumbens, a key brain region associated with the reinforcing properties of drugs of abuse[4]. Studies have shown that local administration of 18-MC into the medial habenula or the interpeduncular nucleus decreases morphine self-administration in rats[4].

Other Receptor Interactions

While its primary action is at the α3β4 nAChR, this compound also exhibits a modest affinity for μ-opioid receptors, where it acts as an agonist, and for κ-opioid receptors[1][3]. It has a reduced affinity for sodium channels and the σ receptor compared to ibogaine[1][3]. This more selective receptor binding profile likely contributes to its improved safety and tolerability.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and functional potency of this compound at various neurotransmitter receptors.

Table 1: Receptor Binding Affinities of this compound (18-MC)

| Receptor Subtype | Radioligand | System | Ki (μM) | Reference |

| α3β4 nAChR | [³H]Epibatidine | HEK cells | ~0.75 | [5] |

| μ-Opioid Receptor | [³H]DAMGO | Rat brain membranes | Modest affinity | [3] |

| κ-Opioid Receptor | [³H]U69,593 | Rat brain membranes | Modest affinity | [3] |

| δ-Opioid Receptor | [³H]DPDPE | Rat brain membranes | Low affinity | [5] |

| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Significantly reduced affinity compared to ibogaine | [3] |

| Sigma-2 Receptor | [³H]DTG | Rat liver membranes | Significantly reduced affinity compared to ibogaine | [3] |

Table 2: Functional Activity of this compound (18-MC)

| Assay Type | Receptor/Channel | System | Potency (IC₅₀/EC₅₀) | Reference |

| Ca²⁺ Influx Assay | Human muscle nAChR (α1β1γδ) | TE671 cells | 6.8 ± 0.8 µM (IC₅₀) | [6] |

| Two-electrode voltage clamp | α3β4 nAChR | HEK cells | ~22.5 µM (IC₅₀, estimated) | [6] |

| Not specified | α3β4 nAChR | Not specified | 0.75 µM (IC₅₀) | [6] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound's antagonism of α3β4 nAChRs in the medial habenula-interpeduncular nucleus pathway modulates downstream dopaminergic signaling in the ventral tegmental area (VTA) and nucleus accumbens.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound's anti-addictive properties typically involves a series of in vivo experiments.

Experimental Protocols

α3β4 nAChR Radioligand Binding Assay

This protocol is adapted from studies characterizing ligand binding to α3β4 nAChRs expressed in cell lines.

-

Receptor Preparation:

-

HEK293 cells stably expressing human α3β4 nAChRs are cultured and harvested.

-

The cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method such as the BCA assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add the membrane preparation, the radioligand ([³H]epibatidine), and varying concentrations of this compound or a competing ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general procedure for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeted to the nucleus accumbens.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

After a baseline collection period, administer this compound (systemically or locally) and/or the drug of abuse and continue collecting dialysate samples.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the dopamine levels by comparing the peak heights or areas to those of known standards.

-

Express the results as a percentage of the baseline dopamine levels.

-

Conclusion

This compound (18-MC) represents a significant advancement in the development of therapeutics for substance use disorders. Its primary mechanism of action, the antagonism of α3β4 nicotinic acetylcholine receptors in the habenulo-interpeduncular pathway, offers a novel target for modulating the brain's reward circuitry. By reducing dopamine release in the nucleus accumbens, this compound effectively diminishes the reinforcing properties of a wide range of addictive substances in preclinical models. Its favorable safety profile, particularly its reduced affinity for off-target receptors compared to ibogaine, makes it a compelling candidate for further clinical development. The detailed pharmacological data and experimental protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to advance our understanding and treatment of addiction. Further investigation into the downstream intracellular signaling cascades activated by this compound's antagonism of α3β4 nAChRs will continue to refine our understanding of its therapeutic potential.

References

- 1. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

In-Vitro Pharmacology of Zolunicant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic derivative of the naturally occurring psychoactive alkaloid ibogaine.[1] Developed in 1996, it has shown considerable promise as a therapeutic agent for substance use disorders.[1] Preclinical studies have demonstrated its efficacy in reducing the self-administration of various substances of abuse, including opioids, cocaine, methamphetamine, nicotine, and alcohol.[1] Unlike its parent compound, ibogaine, this compound was designed to possess a more targeted mechanism of action, thereby mitigating the adverse side effects such as tremors and potential neurotoxicity associated with ibogaine.[1]

The primary mechanism of action of this compound is its selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are highly expressed in the medial habenula and interpeduncular nucleus, key brain regions that constitute the habenulo-interpeduncular pathway.[1][2] This pathway plays a critical role in modulating the mesolimbic dopamine system, a crucial neural circuit involved in reward and addiction.[1] This technical guide provides a comprehensive overview of the in-vitro studies of this compound, focusing on its quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in-vitro studies of this compound, providing insights into its binding affinity and functional potency at various neurotransmitter receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| α3β4 nAChR | [³H]Epibatidine | HEK cells | ~72 | Estimated from[3] |

Note: The Kᵢ value for this compound at the α3β4 nAChR is estimated based on the finding that AT-1001 (Kᵢ = 2.4 nM) is approximately 30-fold more potent than this compound.[3]

Table 2: Functional Potency (IC₅₀) of this compound

| Receptor Subtype | Assay Type | Agonist | IC₅₀ (µM) | Reference |

| α3β4 nAChR | Calcium Influx | Epibatidine | 0.75 | [4] |

| Human Muscle (α1β1γδ) nAChR | Calcium Influx | (±)-Epibatidine | 6.8 | [4] |

| α4β2 nAChR | Not specified | Not specified | >20 | [4] |

Note: this compound has been reported to be approximately 4-fold more potent at the α3β4 subtype compared to the α4β2 nAChR.[5]

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the pharmacological profile of this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for its target receptors.

-

Receptor Source Preparation: Membranes are prepared from cell lines (e.g., Human Embryonic Kidney (HEK) 293 cells) stably or transiently transfected to express the desired nicotinic acetylcholine receptor subtype (e.g., α3β4).[1][5]

-

Radioligand: A tritiated radioligand with high affinity for the target receptor, such as [³H]Epibatidine, is used.

-

Assay Procedure:

-

In a 96-well plate, cell membranes (typically 50-100 µg of protein) are incubated with a fixed concentration of the radioligand (close to its Kd value, e.g., 0.1-0.5 nM).

-

Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.[1]

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the receptor.

-

The mixture is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Functional Calcium Influx Assay

This assay measures the ability of this compound to inhibit the function of ligand-gated ion channels like nAChRs by monitoring changes in intracellular calcium levels.[5]

-

Cell Preparation: HEK-293 cells stably expressing the nAChR subtype of interest (e.g., rat α3β4) are used.[5]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) is typically used.

-

Assay Procedure:

-

Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 6).[5]

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes).[5]

-

The receptor is then activated by the addition of a specific agonist (e.g., 100 nM epibatidine).[5]

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[2]

-

-

Data Analysis: The concentration-response curves for the inhibition of the agonist-induced calcium influx by this compound are generated, and the IC₅₀ value is calculated.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through individual nAChR channels, allowing for a detailed characterization of the antagonistic effects of this compound.[1]

-

Cell Preparation: HEK 293 cells or Xenopus laevis oocytes are transfected with the cDNAs encoding the subunits of the desired nAChR (e.g., human α3 and β4).[1]

-

Recording Configuration: The whole-cell patch-clamp configuration is established to measure the total ionic current passing through the cell membrane.[1]

-

Assay Procedure:

-

A baseline current is recorded in the absence of any compounds.

-

An agonist (e.g., acetylcholine) is applied to the cell to elicit an inward current through the nAChRs.

-

This compound is then co-applied with the agonist at various concentrations to determine its effect on the agonist-induced current.

-

-

Data Analysis: The inhibition of the agonist-induced current by this compound is quantified, and concentration-response curves are constructed to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The anti-addictive properties of this compound are primarily mediated through its antagonism of α3β4 nicotinic acetylcholine receptors in the medial habenula. This action modulates the downstream mesolimbic dopamine system, which is central to the processing of reward and reinforcement.

The diagram above illustrates the proposed signaling pathway through which this compound exerts its anti-addictive effects. By blocking α3β4 nAChRs on cholinergic neurons in the medial habenula, this compound reduces their excitability. This leads to a cascade of effects through the interpeduncular nucleus and the ventral tegmental area, ultimately resulting in a decrease in dopamine release in the nucleus accumbens. This modulation of the mesolimbic dopamine pathway is believed to underlie the reduction in the rewarding and reinforcing properties of drugs of abuse.

The workflow diagram outlines the key experimental stages in the in-vitro evaluation of this compound. It begins with parallel investigations into its binding affinity and functional potency using radioligand binding and functional assays, respectively. Patch-clamp electrophysiology is then employed to confirm the mechanism of action at the single-channel level. The data from these experiments are then integrated and analyzed to generate a comprehensive pharmacological profile of the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Zolunicant: A Comprehensive Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolunicant (also known as 18-methoxycoronaridine or 18-MC) is a synthetic derivative of ibogaine, developed as a potential therapeutic agent for substance use disorders. Unlike its parent compound, this compound is designed to retain anti-addictive properties while minimizing hallucinogenic and cardiotoxic effects. This document provides an in-depth technical overview of this compound, focusing on its core mechanism of action, potential therapeutic targets, and a summary of key preclinical and clinical findings. It includes a compilation of quantitative data, detailed experimental protocols for pivotal studies, and visualizations of the primary signaling pathway and experimental workflows.

Introduction

This compound is a novel compound that has shown promise in preclinical models of addiction to a variety of substances, including opioids, stimulants, nicotine, and alcohol.[1] Its primary mechanism of action is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are densely expressed in the medial habenula, a key brain region involved in the regulation of reward and aversion.[1] By targeting this specific receptor subtype, this compound modulates the activity of the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system, a critical circuit in the neurobiology of addiction.[1] A Phase 1 clinical trial in healthy volunteers was completed in 2022 and demonstrated a favorable safety and tolerability profile.[2]

Core Pharmacological Profile

Mechanism of Action

This compound acts as a competitive antagonist at the α3β4 nicotinic acetylcholine receptors.[3] This binding prevents the endogenous ligand, acetylcholine, from activating the receptor, thereby modulating downstream signaling. This targeted action is a significant departure from the broader pharmacological profile of ibogaine, which interacts with multiple receptor systems, including NMDA and sigma-2 receptors, contributing to its psychoactive and adverse effects.[1]

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its major metabolite, 18-hydroxycoronaridine (18-HC).[4] The involvement of the polymorphic enzyme CYP2C19 suggests potential for inter-individual variability in the metabolism and clearance of this compound.[4]

Quantitative Data

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound (18-MC) and its parent compound, ibogaine, for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | This compound (18-MC) Ki (nM) | Ibogaine Ki (nM) | Reference |

| α3β4 nAChR | 2,500 | 1,100 | [1] |

| NMDA | >100,000 | 2,400 | [1] |

| Sigma-2 (σ2) | 16,000 | 280 | [1] |

| Serotonin Transporter (SERT) | >100,000 | 1,300 | [1] |

| k-opioid | 3,100 | 3,400 | [1] |

| µ-opioid | 13,000 | 4,200 | [1] |

Preclinical Efficacy in Animal Models of Drug Self-Administration

The table below presents a summary of the effects of this compound (18-MC) on the self-administration of various drugs of abuse in rat models.

| Substance of Abuse | Animal Model | This compound (18-MC) Dosage | Effect on Self-Administration | Reference |

| Morphine | Rat | 40 mg/kg, i.p. | Significant Decrease | [4] |

| Cocaine | Rat | 40 mg/kg, i.p. | Significant Decrease | [4] |

| Methamphetamine | Rat | 1-40 mg/kg, i.p. | Dose-dependent Decrease | [4] |

| Nicotine | Rat | 1-40 mg/kg, i.p. | Dose-dependent Decrease | [4] |

| Alcohol | Rat | 10, 20, 40 mg/kg, p.o. | Dose-dependent Decrease | [4] |

Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT04292197) to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers has been completed.[5] The study included single ascending dose and multiple ascending dose cohorts.[5] However, as of the date of this document, the detailed pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) from this trial have not been made publicly available.

Signaling Pathway

This compound's primary therapeutic effect is believed to be mediated through the modulation of the habenulo-interpeduncular pathway, which subsequently influences the mesolimbic dopamine system. The diagram below illustrates this proposed signaling cascade.

Caption: Proposed signaling pathway of this compound's anti-addictive action.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for α3β4 nAChR

This protocol is used to determine the binding affinity of this compound for the α3β4 nicotinic acetylcholine receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the α3β4 nAChR.

Materials:

-

Cell membranes prepared from a cell line stably expressing human α3β4 nAChRs (e.g., HEK293 cells).

-

Radioligand specific for the α3β4 receptor (e.g., [³H]epibatidine).

-

This compound (18-MC) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the α3β4 nAChR. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known α3β4 ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Genetically Targeted Connectivity Tracing Excludes Dopaminergic Inputs to the Interpeduncular Nucleus from the Ventral Tegmentum and Substantia Nigra | eNeuro [eneuro.org]

- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 3. α3* Nicotinic Acetylcholine Receptors in the Habenula-Interpeduncular Nucleus Circuit Regulate Nicotine Intake [escholarship.org]

- 4. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Early-Stage Research on Zolunicant's Properties: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early-stage research on Zolunicant, also known as 18-Methoxycoronaridine (18-MC) and MM-110. This compound is a synthetic, non-hallucinogenic analog of the iboga alkaloid ibogaine. It is being developed as a potential treatment for substance use disorders by targeting the nicotinic acetylcholine receptors involved in addiction pathways. This document summarizes its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its core biological pathways and workflows.

Data Presentation: Quantitative Properties of this compound

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, as well as the dosing from the Phase 1 clinical trial.

Table 1: Receptor Binding and Functional Affinity of this compound

| Target Receptor/Site | Species | Assay Type | Ligand | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Conc.) | Reference |

| α3β4 nAChR | Human | Whole-cell patch clamp | (+/-)-18-MC | ~0.7 µM (700 nM) | - | [1] |

| α4β2 nAChR | - | Radioligand Binding | 18-MC | >100,000 nM | - | |

| κ-Opioid Receptor | Rat | Radioligand Binding | (+)-18-MC | Micromolar Range (~4,000 nM) | - | |

| µ-Opioid Receptor | - | Radioligand Binding | 18-MC | ~2,500 nM | - | |

| NMDA Receptor | - | Radioligand Binding | 18-MC | Low Affinity | - | [2][3] |

| Sigma-2 Receptor | - | Radioligand Binding | 18-MC | Low Affinity | - | [2][3] |

| Serotonin Transporter (5-HT T) | - | Radioligand Binding | 18-MC | Low Affinity | - | [2][3] |

Note: Kᵢ is a measure of binding affinity; a lower Kᵢ value indicates a stronger binding affinity. Data indicates this compound is significantly more selective for the α3β4 nicotinic acetylcholine receptor (nAChR) compared to other receptors.

Table 2: In Vitro Metabolism Kinetics of this compound

| Enzyme | Reaction | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Reaction Velocity) | Reference |

| CYP2C19 | O-demethylation | 18-MC | 1.34 µM | 0.21 nmol/mg/min |

Note: this compound is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC), by the polymorphic enzyme CYP2C19.

Table 3: Phase 1 Clinical Trial Dosing in Healthy Volunteers

| Study Arm | Dosing Regimen | Maximum Dose Administered | Key Finding | Reference |

| Single Ascending Dose (SAD) | Single dose | 500 mg per day | Well-tolerated; linear pharmacokinetic profile. | [4] |

| Multiple Ascending Dose (MAD) | Dosed for 7 consecutive days | 60 mg per day | Well-tolerated; linear pharmacokinetic profile. | [4] |

Note: While the Phase 1 trial established a favorable safety profile and linear pharmacokinetics, specific quantitative PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) from this study have not been publicly disclosed in detail.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Radioligand Competition Binding Assay for α3β4 nAChR Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human α3β4 nicotinic acetylcholine receptor.

Materials:

-

HEK293 cells stably expressing human α3β4 nAChRs.

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]Epibatidine (a high-affinity nAChR ligand).

-

Competitor Ligand: this compound (18-MC) in serial dilutions.

-

Non-specific Control: High concentration of a known nAChR ligand (e.g., 100 µM Nicotine).

-

96-well filter plates (e.g., GF/B filters pre-soaked in polyethyleneimine).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cultured HEK-293-α3β4 cells. Homogenize cells in cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of [³H]Epibatidine (typically near its Kₔ value).

-

Varying concentrations of this compound for the competition curve. For total binding wells, add binding buffer instead of this compound. For non-specific binding wells, add the non-specific control ligand (e.g., nicotine).

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Epibatidine binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Preclinical Assessment of Opioid Withdrawal Amelioration

Objective: To evaluate the efficacy of this compound in reducing the somatic signs of opioid withdrawal in a rodent model.

Materials:

-

Male Sprague-Dawley rats.

-

Morphine sulfate solution.

-

Naloxone hydrochloride solution (opioid antagonist to precipitate withdrawal).

-

This compound (18-MC) solution or vehicle control.

-

Observation chambers.

-

A standardized checklist for scoring withdrawal signs (e.g., ptosis, teeth chattering, wet dog shakes, writhing, diarrhea).

Procedure:

-

Induction of Dependence: Make rats physically dependent on morphine by administering escalating doses of morphine (e.g., starting at 10 mg/kg and increasing to 80 mg/kg) subcutaneously twice daily for a period of 5-14 days.[6][7]

-

Treatment Administration: Prior to inducing withdrawal, administer a test dose of this compound (e.g., 40 mg/kg, i.p.) or vehicle to the morphine-dependent rats.

-

Precipitation of Withdrawal: At a set time after this compound/vehicle administration (e.g., 30-60 minutes), precipitate the withdrawal syndrome by injecting naloxone (e.g., 1-2 mg/kg, s.c.).[7][8]

-

Behavioral Observation: Immediately place the rat in an observation chamber. For the next 30-60 minutes, a trained observer, blinded to the treatment conditions, records the frequency and severity of somatic withdrawal signs based on the standardized checklist.

-

Data Analysis:

-

Sum the scores for each withdrawal sign to generate a global withdrawal score for each animal.

-